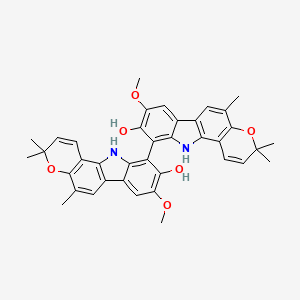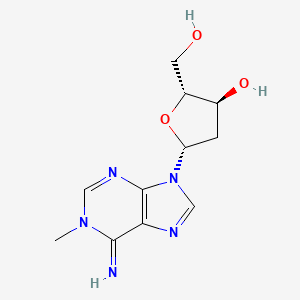
L-Homocysteine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Homocysteine-d4 is a deuterated form of L-Homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry. This compound is particularly significant in clinical research for the quantification of total homocysteine levels in human plasma or serum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Homocysteine-d4 is synthesized through the reduction of d8-homocystine. The process involves the use of a reduction solution and an internal standard solution, followed by protein precipitation . The reaction conditions typically include incubation at room temperature and subsequent cooling at 4°C before centrifugation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reduction techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for clinical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Homocysteine-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to homocystine.
Reduction: Conversion back to homocysteine.
Substitution: Formation of mixed disulfides with cysteine.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as dithiothreitol.
Substitution: Requires the presence of cysteine and appropriate buffers.
Major Products Formed
Oxidation: Homocystine.
Reduction: this compound.
Substitution: Mixed disulfides with cysteine.
Applications De Recherche Scientifique
L-Homocysteine-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of homocysteine levels.
Biology: Studying the metabolism of methionine and related pathways.
Medicine: Investigating the role of homocysteine in cardiovascular diseases and other health conditions.
Industry: Quality control and validation of analytical methods in pharmaceutical and clinical laboratories.
Mécanisme D'action
L-Homocysteine-d4 exerts its effects primarily through its role in the methionine metabolism pathway. It is involved in the remethylation cycle, where it is converted back to methionine, and the transsulfuration pathway, where it is converted to cysteine . These pathways are crucial for maintaining cellular function and redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Homocysteine: The non-deuterated form, commonly found in biological systems.
L-Cysteine: Another sulfur-containing amino acid involved in similar metabolic pathways.
S-Adenosyl-L-Homocysteine: A related compound formed during the transmethylation of methionine.
Uniqueness
L-Homocysteine-d4 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated homocysteine in complex biological samples .
Propriétés
Formule moléculaire |
C4H9NO2S |
|---|---|
Poids moléculaire |
139.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1/i1D2,2D2 |
Clé InChI |
FFFHZYDWPBMWHY-ZNWYHXRZSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S |
SMILES canonique |
C(CS)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)


![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)




